molecular formula C21H15Cl3N2O3 B4758475 2,4-dichloro-N-[4-chloro-2-[(2-methoxyphenyl)carbamoyl]phenyl]benzamide

2,4-dichloro-N-[4-chloro-2-[(2-methoxyphenyl)carbamoyl]phenyl]benzamide

Cat. No.: B4758475
M. Wt: 449.7 g/mol
InChI Key: QKNSXGGNQLOGLW-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[4-chloro-2-[(2-methoxyphenyl)carbamoyl]phenyl]benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a methoxyphenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-chloro-2-[(2-methoxyphenyl)carbamoyl]phenyl]benzamide typically involves multiple steps, including the introduction of chlorine atoms and the formation of the carbamoyl group. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chloro-2-aminophenyl-2-methoxyphenylcarbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[4-chloro-2-[(2-methoxyphenyl)carbamoyl]phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

2,4-Dichloro-N-[4-chloro-2-[(2-methoxyphenyl)carbamoyl]phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-chloro-2-[(2-methoxyphenyl)carbamoyl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(2,4-dichlorophenyl)benzamide
  • 2,4-Dichloro-N-(2-(4-chlorophenyl)ethyl)benzamide
  • 2,3-Dichloro-N-(2,4-dichlorophenyl)benzamide

Uniqueness

2,4-Dichloro-N-[4-chloro-2-[(2-methoxyphenyl)carbamoyl]phenyl]benzamide is unique due to its specific combination of chlorine atoms and the methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2,4-dichloro-N-[4-chloro-2-[(2-methoxyphenyl)carbamoyl]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl3N2O3/c1-29-19-5-3-2-4-18(19)26-21(28)15-10-12(22)7-9-17(15)25-20(27)14-8-6-13(23)11-16(14)24/h2-11H,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNSXGGNQLOGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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